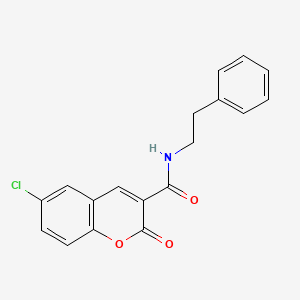
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities. The aim of
作用機序
The mechanism of action of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 is not fully understood, but it has been proposed to act through multiple targets. In cancer cells, this compound 1 has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation. Moreover, this compound 1 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In inflammation, this compound 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound 1 has been shown to inhibit the growth of bacterial and fungal cells by targeting the cell membrane and disrupting the cell wall synthesis.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Moreover, this compound 1 has been shown to inhibit the migration and invasion of cancer cells. In inflammation, this compound 1 has been shown to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound 1 has been shown to decrease the bacterial and fungal growth by disrupting their cell membrane and cell wall synthesis.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments, including its high purity and stability, easy synthesis method, and diverse biological activities. Moreover, N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 has been shown to have low toxicity and high selectivity towards cancer cells and inflammatory cells. However, there are some limitations to the use of this compound 1 in lab experiments, including its low solubility in water, which may limit its use in in vivo studies. Additionally, the mechanism of action of this compound 1 is not fully understood, which may limit its optimization for specific therapeutic applications.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, including the optimization of its synthesis method for higher yield and purity. Moreover, the mechanism of action of this compound 1 needs to be fully understood for its optimization for specific therapeutic applications. Additionally, the in vivo efficacy and toxicity of this compound 1 need to be studied for its potential use in clinical trials. Furthermore, the combination of this compound 1 with other chemotherapeutic agents or immunotherapeutic agents needs to be studied for its potential synergistic effects. Finally, the development of novel derivatives of this compound 1 needs to be explored for their potential therapeutic applications.
合成法
The synthesis of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1 involves a multi-step process, which includes the preparation of 4-(2-pyridinyl)-1,3-thiazol-2-amine and 4-fluoroaniline, followed by the coupling reaction between the two intermediates. The final product is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of this compound 1 has been reported in several research articles, and the yield and purity of the product have been optimized through various modifications.
科学的研究の応用
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several research articles have reported the anti-cancer properties of N-(4-fluorophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine 1, which include inhibition of tumor growth and induction of apoptosis in cancer cells. Moreover, this compound 1 has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound 1 has been studied for its antibacterial and antifungal activities.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S/c15-10-4-6-11(7-5-10)17-14-18-13(9-19-14)12-3-1-2-8-16-12/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWORNWSZVMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)
